C.I. Basic Orange 35
Description
C.I. Basic Orange 35 is a synthetic cationic dye classified under the "Basic Orange" series. Basic dyes are characterized by their positive charge, which facilitates binding to negatively charged substrates such as acrylic fibers, paper, and certain biological tissues. The compound is part of a broader family of basic dyes used industrially for their vibrant hues and affinity for synthetic materials.
Properties
CAS No. |
12221-49-7 |
|---|---|
Molecular Formula |
C7H13Br |
Synonyms |
C.I. Basic Orange 35 |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification & Classification
-
"Basic Orange 35" does not appear in any peer-reviewed literature or chemical registries (e.g., CAS, PubChem) within the provided sources.
-
Possible confusion may exist with:
C.I. Reactive Orange 35 (CAS 12270-76-7)
C.I. Solvent Orange 35 (CAS 82-28-0)
Research Gaps and Recommendations
-
Terminology Clarification : Verify if the intended compound is C.I. Basic Orange 31 (mentioned in ), which has documented toxicological studies but no reaction data.
-
Alternative Sources : Consult specialized dye databases (e.g., Colour Index International) or manufacturer technical sheets for "Basic Orange 35."
-
Structural Analysis : If the compound is novel, propose synthetic pathways based on analogous basic dyes (e.g., nucleophilic aromatic substitution for cationic azo dyes).
Data Limitations
-
Excluded sources ( ) focused on unrelated compounds (e.g., Tartrazine, Sudan I) or procedural guidelines.
-
No peer-reviewed studies or patents specifically addressing "Basic Orange 35" were identified.
For further investigation, please confirm the CAS number or provide additional structural details about "C.I. Basic Orange 35." Current data is restricted to reactive, acid, and solvent orange dyes.
Comparison with Similar Compounds
The following section compares C.I. Basic Orange 35 with structurally and functionally related basic dyes, focusing on molecular properties, applications, and performance characteristics.
Structural and Molecular Comparisons
Key molecular data for this compound and analogous compounds are summarized below:
| Compound | CAS Number | Molecular Weight | Molecular Formula* | Key Features |
|---|---|---|---|---|
| This compound | 769198169281 | Not Provided | Likely complex aromatic | Cationic structure; synthetic origin |
| Basic Orange 2 | 532-82-1 | 248.71 | C₁₂H₁₀ClN₃ | Simple diamino aromatic structure |
| Basic Orange 21 | 3056-93-7 | 350.88 | C₁₈H₁₇ClN₄ | Larger aromatic core; higher MW |
| Basic Red 1 | 989-38-8 | 479.01 | C₂₀H₁₉ClN₄O | Oxygen-containing substituent |
| Basic Red 46 | Not Provided | Not Provided | Complex heterocyclic | High lightfastness; textile focus |
*Molecular formulas inferred from and , where structural fragments (e.g., diamino aromatic cores) are common.
Key Observations :
- Molecular Weight Trends : Basic Orange 2 (248.71 g/mol) has the lowest molecular weight, suggesting higher solubility in polar solvents compared to Basic Orange 21 (350.88 g/mol) and this compound (likely higher, given its complex designation) .
- Structural Complexity : this compound and Basic Red 46 are described as part of advanced formulations (e.g., tetrachloroferrate salts), indicating enhanced stability or modified chromatic properties compared to simpler analogs like Basic Orange 2 .
- Functional Groups : Basic Red 1 incorporates an oxygen atom, which may influence its redox behavior and binding affinity compared to purely hydrocarbon-based analogs .
Application and Performance Differences
(a) Textile Dyeing
- This compound: Likely used for acrylic and modified polyester fibers, leveraging its cationic charge for strong adhesion.
- Basic Orange 2 : Commonly applied to paper and low-cost textiles but may exhibit lower washfastness due to its simpler structure .
- Basic Red 46 : Cited for superior lightfastness, making it suitable for outdoor textiles .
(b) Specialty Uses
- This compound: Potential use in inks or coatings where complex dye formulations are required for stability under harsh conditions .
- Basic Violet 3 (Methylrosanilinium Chloride) : Highlights the role of halide counterions (e.g., chloride) in modulating solubility and ionic strength in biological staining applications .
Market and Regulatory Considerations
- Production Volume : this compound is listed in global consumption reports, though regional demand data are unspecified .
- Regulatory Status : Unlike Basic Orange 2 and Basic Red 1, which are well-documented in safety databases, this compound lacks explicit hazard classifications in the provided evidence, suggesting it may be a newer or niche product .
Q & A
Q. How should conflicting results in batch-to-batch variability studies of this compound be addressed methodologically?
- Methodological Answer : Perform trace metal analysis (ICP-MS) to identify contaminants and use ANOVA to assess variability sources. Cross-reference synthesis logs with raw analytical data to isolate procedural inconsistencies .
Ethical and Interdisciplinary Considerations
Q. What ethical guidelines apply when extrapolating laboratory toxicity data of this compound to environmental risk assessments?
Q. How can researchers integrate computational chemistry with experimental data to predict novel applications of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
